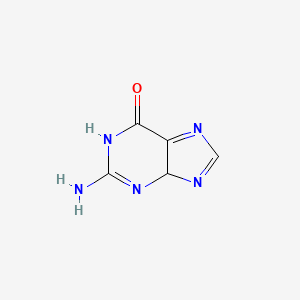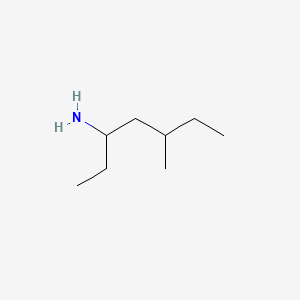
4-Fluorooxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorooxolane-3-carboxylic acid is an organic compound that belongs to the class of oxolane carboxylic acids This compound is characterized by the presence of a fluorine atom attached to the oxolane ring, which is a five-membered ring containing one oxygen atom The carboxylic acid group is attached to the third carbon of the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorooxolane-3-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of oxolane-3-carboxylic acid. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically takes place under mild conditions, with the fluorinating agent being added to a solution of oxolane-3-carboxylic acid in an appropriate solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of fluorinating agents in a controlled environment allows for the large-scale production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-3,4-dicarboxylic acid, while reduction may produce 4-fluorooxolane-3-methanol.
Applications De Recherche Scientifique
4-Fluorooxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mécanisme D'action
The mechanism of action of 4-Fluorooxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can increase its binding affinity and specificity. This makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways.
Comparaison Avec Des Composés Similaires
4-Fluorooxolane-3-carboxylic acid can be compared with other similar compounds, such as:
Oxolane-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and physical properties.
4-Chlorooxolane-3-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
4-Bromooxolane-3-carboxylic acid: Similar to the chloro derivative but with a bromine atom, which further alters its properties.
The presence of the fluorine atom in this compound makes it unique, as fluorine is known to significantly influence the electronic properties and reactivity of organic molecules. This uniqueness is leveraged in various applications, particularly in the design of pharmaceuticals and agrochemicals where fluorine’s effects can enhance the efficacy and stability of the compounds.
Propriétés
Numéro CAS |
1510160-17-4 |
|---|---|
Formule moléculaire |
C5H7FO3 |
Poids moléculaire |
134.11 g/mol |
Nom IUPAC |
4-fluorooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H7FO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8) |
Clé InChI |
SGMXGNVDKCRUNA-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CO1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)

![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)




![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)


![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)



